molecular formula C5H11ClO B14725690 1-Chloro-1-methoxy-2-methylpropane CAS No. 5760-38-3

1-Chloro-1-methoxy-2-methylpropane

Katalognummer: B14725690
CAS-Nummer: 5760-38-3
Molekulargewicht: 122.59 g/mol
InChI-Schlüssel: SJOVULDVRPDANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11ClO It is a chlorinated ether, characterized by the presence of both a chlorine atom and a methoxy group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxy-2-methylpropane can be synthesized through the reaction of 1-methoxy-2-methylpropene with hydrogen chloride (HCl). The reaction proceeds via an ionic mechanism, where the chlorine atom is ultimately positioned at the less substituted carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of a solvent such as diethyl ether and a controlled temperature environment to ensure optimal yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1-methoxy-2-methylpropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). The reaction conditions typically include a polar solvent and a moderate temperature.

    Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide (KOtBu) in a non-polar solvent like hexane.

Major Products:

    Substitution Reactions: The major products include ethers and alcohols, depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 1-methoxy-2-methylpropene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-methoxy-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-chloro-1-methoxy-2-methylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with nucleophiles. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce various functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-1-methoxy-2-methylpropane is unique due to the presence of both a chlorine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

5760-38-3

Molekularformel

C5H11ClO

Molekulargewicht

122.59 g/mol

IUPAC-Name

1-chloro-1-methoxy-2-methylpropane

InChI

InChI=1S/C5H11ClO/c1-4(2)5(6)7-3/h4-5H,1-3H3

InChI-Schlüssel

SJOVULDVRPDANF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.